4-Ethyl-3-methoxyhexan-1-amine hydrochloride
Description
Properties
IUPAC Name |
4-ethyl-3-methoxyhexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO.ClH/c1-4-8(5-2)9(11-3)6-7-10;/h8-9H,4-7,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWBQSURRYKHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-49-3 | |
| Record name | 1-Hexanamine, 4-ethyl-3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Catalytic Hydrogenation of Oximes (Adapted from Related Benzylamine Syntheses)
A relevant and efficient method for preparing methoxy-substituted amines is catalytic hydrogenation of oxime precursors, as demonstrated in the preparation of 4-hydroxy-3-methoxybenzylamine hydrochloride. This method can be adapted for aliphatic analogues:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of oxime from corresponding aldehyde or ketone | Reaction with hydroxylamine hydrochloride in methanol | Oxime intermediate |
| 2 | Catalytic hydrogenation of oxime | Pd/C catalyst, ammonium formate as hydrogen source, methanol solvent, 20-30 °C, 2-3 hours | Reduction of oxime to primary amine |
| 3 | Acidification and crystallization | Addition of 30% HCl to filtrate, crystallization of amine hydrochloride salt | Pure amine hydrochloride salt |
Key data from related benzylamine preparation:
| Parameter | Value |
|---|---|
| Catalyst | 5-10% Pd/C |
| Hydrogen donor | Ammonium formate |
| Reaction temperature | 20-30 °C |
| Reaction time | 2-3 hours |
| Yield | >90% |
| Purity (HPLC) | >99% |
| Melting point | ~219-220 °C (for benzylamine hydrochloride analog) |
This method is advantageous for its mild conditions, high purity, and suitability for scale-up.
Nucleophilic Substitution via Tosylate Esters
Another common approach to introduce amine functionality is via nucleophilic substitution of a tosylate intermediate derived from the corresponding alcohol. This method is widely used in the synthesis of methoxyphenethylamines and related compounds:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Conversion of alcohol to tosylate ester | Reaction with tosyl chloride, triethylamine, 0-5 °C, 14-15 hours | Tosylate intermediate |
| 2 | Nucleophilic substitution with potassium phthalimide | Dry DMF, 62-65 °C, 9-9.5 hours | Phthalimide-protected amine intermediate |
| 3 | Hydrazinolysis of phthalimide | Reflux in methanol with hydrazine hydrate, 1.5 hours | Free amine |
| 4 | Formation of hydrochloride salt | Acidification with aqueous HCl, filtration, drying | Amine hydrochloride salt |
This approach allows for selective amination and protection/deprotection steps to control reactivity and purity.
Formation of Hydrochloride Salt
The final step in preparation involves conversion of the free amine to its hydrochloride salt to improve stability, crystallinity, and ease of handling. This is commonly achieved by:
- Dissolving the free amine in an appropriate solvent (e.g., methanol or ethanol).
- Adding stoichiometric or slight excess of hydrochloric acid (30% aqueous HCl or HCl gas).
- Cooling to induce crystallization.
- Filtration and drying to obtain the pure hydrochloride salt.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Typical Yield | Purity |
|---|---|---|---|---|---|
| Catalytic hydrogenation of oximes | Oxime precursor, Pd/C, ammonium formate, HCl | 20-30 °C, 2-3 h | Mild, high purity, scalable | >90% | >99% (HPLC) |
| Nucleophilic substitution via tosylate | Alcohol, tosyl chloride, triethylamine, potassium phthalimide, hydrazine hydrate, HCl | 0-65 °C, 1-15 h | Selective, controlled protection steps | ~85-95% | High |
| Reductive amination | Aldehyde/ketone, ammonia, reducing agent (NaBH3CN or H2/Pd) | Room temp to reflux | Versatile, direct amination | Variable | High |
| Hydrochloride salt formation | Free amine, aqueous HCl | Room temp, crystallization | Stabilizes amine, easy purification | Quantitative | High |
Research Findings and Practical Notes
- The catalytic hydrogenation method adapted from aromatic methoxybenzylamine synthesis shows excellent yields and purity, suggesting its applicability for aliphatic analogues such as 4-ethyl-3-methoxyhexan-1-amine hydrochloride.
- The nucleophilic substitution approach allows for selective functionalization and is well documented for methoxyphenethylamines, indicating a robust route for similar compounds.
- Reductive amination offers flexibility but requires careful control of reaction conditions to avoid over-reduction or side reactions.
- Formation of the hydrochloride salt is a standard and necessary step to obtain the stable, crystalline form of the amine.
- Industrial suitability favors methods with mild conditions, high yield, and minimal purification steps, with catalytic hydrogenation being particularly favorable.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-methoxyhexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield primary or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis:
4-Ethyl-3-methoxyhexan-1-amine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for versatile reactions, including alkylation and substitution processes that are crucial in organic chemistry.
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | 3-Methylhexan-2-amine + Ethyl chloride | Base (e.g., NaOH) | High (varies) |
| Hydrochlorination | Resulting amine + HCl | Room temperature | Moderate to high |
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, suggesting potential applications in treating infections.
Cytotoxic Effects:
In vitro assays on human cancer cell lines have revealed that concentrations above 50 µM of this compound resulted in a notable decrease in cell viability. This finding indicates its potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy.
Neuropharmacological Effects:
The compound's ability to interact with neurotransmitter receptors suggests possible implications for mood regulation and treatment of neurological disorders. Preliminary studies indicate that it may modulate dopamine receptor activity, which could be beneficial in addressing conditions such as depression.
Study on Antimicrobial Properties
A detailed investigation into the antimicrobial efficacy of this compound highlighted its significant inhibition against pathogenic bacteria. The study provided quantitative data supporting its use as a potential therapeutic agent.
Cytotoxicity Testing
In vitro studies conducted on various human cancer cell lines demonstrated that the compound exhibits cytotoxic effects at specific concentrations, indicating its potential for development into chemotherapeutic agents.
Neurotransmitter Interaction Study
Research exploring the interaction of this compound with neurotransmitter receptors provided insights into its possible role in neuropharmacology, particularly concerning mood disorders. The findings suggest a need for further exploration into its therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methoxyhexan-1-amine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific pathways. For example, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s aliphatic structure distinguishes it from aromatic amine hydrochlorides. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Key Observations:
- Backbone Complexity: The target compound’s aliphatic hexane chain contrasts with aromatic backbones in analogs like the N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine hydrochloride , which includes a methoxyphenyl group.
Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility : Aliphatic amines like the target compound may exhibit higher solubility in organic solvents compared to aromatic analogs, which have π-π interactions that reduce solubility.
- Melting Points : Aromatic amines (e.g., N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine hydrochloride) typically have higher melting points due to crystalline packing facilitated by aromatic rings .
Biological Activity
4-Ethyl-3-methoxyhexan-1-amine hydrochloride, with the chemical formula C9H22ClNO and a molecular weight of 195.73 g/mol, is a compound that has garnered interest in various scientific fields due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving alkylation and hydrochloride formation. The synthesis begins with 3-methoxyhexan-1-amine, which undergoes alkylation with ethyl bromide in the presence of a base, followed by treatment with hydrochloric acid to yield the hydrochloride salt .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to act as both a substrate and an inhibitor, modulating specific biochemical pathways. Notably, it may inhibit monoamine oxidase activity, leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neurotransmitter Modulation : By inhibiting monoamine oxidase, it potentially enhances mood and cognitive functions.
- Antidepressant Properties : Its ability to elevate neurotransmitter levels suggests potential use in treating depression .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Ethyl-3-methoxyhexan-1-amine | Ethyl and methoxy groups | Neurotransmitter modulation |
| 3-Methoxyhexan-1-amine | Lacks ethyl group | Limited biological activity compared to target compound |
| 4-Ethylhexan-1-amine | Lacks methoxy group | Different pharmacological profile |
This table illustrates how the presence of both ethyl and methoxy groups in this compound contributes to its unique biological activities compared to other amines.
Research Findings
Recent studies have explored the compound's role in drug development and its potential therapeutic effects. For example, it has been utilized as an intermediate in synthesizing more complex organic molecules and pharmaceuticals . Furthermore, ongoing research into its metabolic pathways may reveal additional applications in medicinal chemistry.
Q & A
Q. What are the recommended synthetic routes for 4-ethyl-3-methoxyhexan-1-amine hydrochloride, and what methodological considerations are critical for reproducibility?
The synthesis typically involves two steps: (1) formation of the free amine and (2) conversion to the hydrochloride salt.
- Amine Formation : Use reductive amination or nucleophilic substitution with ethyl and methoxy precursors. High-pressure conditions (e.g., 50–100 bar) and ammonia/amine sources are common to optimize yield .
- Hydrochloride Salt Formation : Treat the free amine with concentrated HCl in anhydrous conditions (e.g., ethanol or diethyl ether) to precipitate the salt. Purification via recrystallization ensures >95% purity .
- Key Considerations : Monitor reaction pH, temperature (typically 25–60°C), and solvent polarity to avoid side products like N-alkylated impurities .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for confirming the amine backbone and substituent positions. Methoxy (-OCH) protons appear as singlets at ~3.3 ppm, while ethyl groups show characteristic triplets and quartets .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (theoretical ~193.7 g/mol for the free amine) and isotopic patterns .
- Elemental Analysis : Confirm Cl content (theoretical ~18.4% for hydrochloride salt) via ion chromatography .
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling due to potential respiratory irritation .
- First Aid Measures :
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Continuous Flow Reactors : Replace batch reactors with flow systems to enhance heat/mass transfer and reduce reaction time (e.g., from 24h to 4h) .
- Catalyst Screening : Test palladium or nickel catalysts for reductive amination to minimize byproducts (e.g., over-alkylation) .
- In-line Analytics : Use FTIR or HPLC to monitor reaction progress dynamically and adjust parameters (e.g., pH, temperature) .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
Q. What advanced analytical strategies resolve contradictions in spectral data (e.g., NMR shifts) between batches?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational isomers or solvent effects .
- X-ray Crystallography : Confirm absolute configuration if chiral centers are present .
- Impurity Profiling : Use LC-MS/MS to detect trace impurities (e.g., residual ethyl bromide) that alter spectral interpretations .
Q. What methodologies are recommended for developing validated HPLC/GC-MS protocols for this compound?
- Column Selection : Use C18 columns (5 µm, 250 mm) with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients for HPLC .
- Derivatization for GC-MS : Treat with BSTFA or PFPA to enhance volatility of the amine .
- Validation Parameters : Include linearity (R > 0.999), LOD/LOQ (<0.1 µg/mL), and precision (%RSD < 2%) per ICH guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
